tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

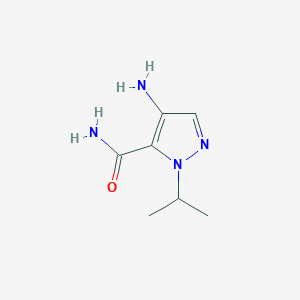

“tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate” is a chemical compound with the formula C11H19NO3 . It is used in the field of organic synthesis .

Synthesis Analysis

The synthesis of “tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate” involves several stages. One method starts with dimethyl sulfoxide and oxalyl chloride in dichloromethane at -60°C. Then, a methylene chloride solution of tert-butyl 4-hydroxycyclohexylcarbamate is added, and the mixture is stirred at -60°C for 40 minutes. After triethylamine is added, the mixture is warmed up to room temperature .

Molecular Structure Analysis

The molecular weight of “tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate” is 213.27 . The InChI Key is WYVFPGFWUKBXPZ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.23 . It is very soluble, with a solubility of 5.01 mg/ml .

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structures

Isomorphous Crystal Structures and Molecular Linkages : The study of tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart has expanded the isostructural family of compounds, demonstrating the presence of simultaneous hydrogen and halogen bonds involving the same carbonyl group in crystal structures (Baillargeon et al., 2017). This research aids in understanding how molecular linkages and crystal packing can influence the physical properties of substances.

Organic Synthesis and Catalysis

Photoredox-Catalyzed Amination : A photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor was developed, offering a new cascade pathway for synthesizing 3-aminochromones under mild conditions. This methodology broadens the application of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Stereoselective Synthesis : Research on the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from 3-cyclohexene-1-carboxylic acid illustrates the control of stereochemistry through Mitsunobu reaction and base-catalyzed epimerization, highlighting the compound's significance in the synthesis of complex molecules (Wang et al., 2017).

Materials Science and Sensory Materials

Blue Emissive Nanofibers : The synthesis of benzothiazole modified tert-butyl carbazole derivatives revealed that tert-butyl groups play a crucial role in gel formation, leading to the development of strong blue emissive nanofibers. These nanofibers, particularly those derived from TCBT, show potential as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the compound's utility in creating chemosensors (Sun et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(4-oxocyclohex-2-en-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMBGGFAOFTCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2715181.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2715182.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2715185.png)

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2715187.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2715196.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2715197.png)

![8-Methoxy-3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2715198.png)

![5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B2715199.png)